N-(3-chloro-4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-N’-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of fluorine atoms on the phenyl rings and a pyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea typically involves the following steps:
Formation of the pyrazinone core: The pyrazinone core can be synthesized through the condensation of appropriate diketones with hydrazine derivatives under controlled conditions.
Introduction of fluorophenyl groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted onto the phenyl rings.
Urea formation: The final step involves the reaction of the pyrazinone derivative with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N’-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or other reduced forms.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N’-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-fluorophenyl)-N’-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea can be compared with other urea derivatives and pyrazinone-containing compounds:
Similar Compounds: Examples include N-(4-chlorophenyl)-N’-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea and N-(4-bromophenyl)-N’-[4-(3-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea.
Uniqueness: The presence of fluorine atoms in N-(4-fluorophenyl)-N’-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound with potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article reviews the biological activities associated with this compound, focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound features a multi-functional structure incorporating oxadiazole and naphthyridine moieties. Its chemical formula is C21H19ClFN4O3, and it possesses unique properties that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives containing the oxadiazole group. This compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
The proposed mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Key Enzymes : The compound has shown to inhibit enzymes such as telomerase and topoisomerase, which are crucial for cancer cell proliferation .
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis .
Cytotoxicity Data
Table 1 summarizes the cytotoxic effects of this compound against various cancer cell lines:
Cell Line | IC50 (µM) | Reference |
---|---|---|
PC-3 (Prostate) | 0.67 | |
HCT-116 (Colon) | 0.80 | |
ACHN (Renal) | 0.87 | |
MDA-MB-435 (Melanoma) | 6.82 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens.
The antimicrobial action is believed to be mediated through:
- Inhibition of Fatty Acid Synthesis : The compound targets enoyl-acyl carrier protein reductase (FabI), an enzyme critical for fatty acid biosynthesis in bacteria .
Antimicrobial Efficacy Data
Table 2 presents the antimicrobial activity data for the compound:
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 64 |
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds and their derivatives:
- Study on Oxadiazole Derivatives : A study found that oxadiazole derivatives exhibited significant cytotoxicity across multiple cancer cell lines. The compounds were assessed using MTT assays, revealing IC50 values comparable to standard chemotherapeutic agents .
- Antimicrobial Study : Another research project focused on the synthesis of various oxadiazole derivatives demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The derivatives showed better efficacy than traditional antibiotics in some cases .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN5O4/c1-14-3-9-18-23(35)19(26-31-24(32-37-26)15-4-7-17(36-2)8-5-15)12-33(25(18)29-14)13-22(34)30-16-6-10-21(28)20(27)11-16/h3-12H,13H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYTMGQUQGLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.